molecular formula C12H15ClFN3 B12072800 2-(4-Aminopiperidin-1-yl)-3-fluorobenzonitrile hydrochloride

2-(4-Aminopiperidin-1-yl)-3-fluorobenzonitrile hydrochloride

Cat. No.: B12072800
M. Wt: 255.72 g/mol
InChI Key: QQZGGRLAAVCZOK-UHFFFAOYSA-N
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Description

2-(4-Aminopiperidin-1-yl)-3-fluorobenzonitrile hydrochloride is a synthetic small molecule characterized by a benzonitrile core substituted with a fluorine atom at the 3-position and a 4-aminopiperidine group at the 2-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research.

Properties

Molecular Formula

C12H15ClFN3

Molecular Weight

255.72 g/mol

IUPAC Name

2-(4-aminopiperidin-1-yl)-3-fluorobenzonitrile;hydrochloride

InChI

InChI=1S/C12H14FN3.ClH/c13-11-3-1-2-9(8-14)12(11)16-6-4-10(15)5-7-16;/h1-3,10H,4-7,15H2;1H

InChI Key

QQZGGRLAAVCZOK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2=C(C=CC=C2F)C#N.Cl

Origin of Product

United States

Preparation Methods

Preparation of 3-Fluoro-2-Bromomethylbenzonitrile

The fluorobenzonitrile core is typically synthesized via bromination of a methyl-substituted precursor. A common route involves:

  • Bromination of 3-Fluoro-2-Methylbenzonitrile :

    • Reacting 3-fluoro-2-methylbenzonitrile with N-bromosuccinimide (NBS) and azo-bis-isobutyronitrile (AIBN) in carbon tetrachloride under nitrogen at reflux (75°C).

    • This introduces a bromomethyl group at the 2-position, yielding 3-fluoro-2-bromomethylbenzonitrile (e.g., Compound C in).

Reaction Conditions Details
SolventCarbon tetrachloride (CCl₄)
CatalystAIBN (radical initiator)
Temperature75°C
Yield~60% (crude, used directly in subsequent steps)

Synthesis of 4-Aminopiperidine Derivatives

The aminopiperidine moiety is synthesized via partial reduction of pyridine derivatives or hydrogenation. A critical method includes:

  • Asymmetric Hydrogenation of 3-Fluoropyridine Derivatives :

    • Benzoylation of 3-fluoro-4-aminopyridine to form a pyridinium salt, followed by partial reduction using methanolic NaBH₄ to yield a fluoroenamide intermediate.

    • Subsequent hydrogenation with Ru-BIPHEP catalysts under mild conditions (e.g., 2-Me-THF/MeOH) to produce cis-fluoropiperidine derivatives, though C-F bond cleavage requires fluoride scavenging (e.g., Ti(OiPr)₄ ).

Catalyst System Conditions Outcome
Ru-BIPHEP2-Me-THF/MeOH, H₂, 1 mol% catalyst97% yield, 86% ee (pre-Ti scavenging)
Ti(OiPr)₄ (2 eq)Added to sequester fluoride ionsReduces des-fluoro byproducts to <3%

Coupling Reactions

Nucleophilic Substitution

The bromomethyl intermediate reacts with the aminopiperidine under basic conditions:

  • Reaction of 3-Fluoro-2-Bromomethylbenzonitrile with 4-Aminopiperidine :

    • Base : Sodium bicarbonate (NaHCO₃) in ethanol at 100°C.

    • Solvent : Ethanol (sealed tube, 3 mL per mmol).

    • Time : 2 hours, followed by HPLC purification.

Substrate Reagent Conditions Yield
3-Fluoro-2-bromomethylbenzonitrile4-Aminopiperidine dihydrochlorideNaHCO₃, EtOH, 100°C, 2 hrs~60%*

*Yield reported for analogous reactions in.

Alternative Coupling Strategies

In some processes, K₂CO₃ in polar aprotic solvents (e.g., DMSO) is used for coupling bromomethyl intermediates with amines. For example:

  • Reaction of 2-Bromomethyl-4-Fluorobenzonitrile with Protected Aminopiperidine :

    • Solvent : DMSO

    • Temperature : 60°C

    • Catalyst : None required for bromomethyl substrates.

Solvent Base Temperature Yield
DMSOK₂CO₃60°C60%

Purification and Salt Formation

Workup and Chromatography

  • Extraction : Organic phases are washed with sodium metabisulfite to remove unreacted reagents.

  • Chromatography : Column chromatography (e.g., silica gel) or HPLC is used to isolate pure products.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt via:

  • Acid Treatment : Dissolving the free base in acetonitrile and adding HCl in dioxane (1.5 eq.) at 0°C.

Step Reagent Conditions Outcome
Salt FormationHCl in dioxane0°C, acetonitrileHydrochloride salt (>99% purity)

Challenges and Optimization

C-F Bond Stability

Hydrogenation of fluorinated pyridines risks C-F bond cleavage , mitigated by:

  • Catalyst Selection : Ru-based catalysts (vs. Rh/Ir) reduce fluoride loss.

  • Fluoride Scavenging : Ti(OiPr)₄ (2 equivalents) sequesters fluoride ions, minimizing des-fluoro byproducts.

Solvent and Temperature Control

  • Solvent Polymerization : THF may polymerize under hydrogenation conditions; 2-Me-THF is preferred.

  • Reaction Quenching : Ethanol/NaHCO₃ systems avoid side reactions common in DMF-based couplings.

Comparative Analysis of Methods

Method Advantages Drawbacks
Ru-BIPHEP HydrogenationHigh enantioselectivity (86% ee)Requires Ti scavengers; complex workup
NBS/AIBN BrominationHigh yield for bromomethyl intermediatesToxic byproducts (e.g., HBr)
NaHCO₃/EtOH CouplingMild conditions; scalableLimited to primary amines

Summary of Key Findings

  • Critical Intermediates :

    • 3-Fluoro-2-bromomethylbenzonitrile (via NBS/AIBN).

    • cis-4-Aminopiperidine (via Ru-catalyzed hydrogenation).

  • Optimal Coupling :

    • NaHCO₃ in ethanol at 100°C for SN2 substitution.

  • Salt Formation :

    • HCl in dioxane ensures stable hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminopiperidin-1-yl)-3-fluorobenzonitrile hydrochloride can undergo various chemical reactions:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound serves as a versatile building block in the synthesis of more complex molecules, facilitating the development of new chemical entities for various applications.

Biology

Research has focused on its interactions with biological targets, particularly enzymes and receptors. Its structure allows for specific binding, which can modulate biological activity.

Medicine

The compound has been explored for potential therapeutic effects, especially in antiviral drug development. Its ability to inhibit viral enzymes makes it a candidate for treating infections like HIV.

Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound:

  • Mechanism of Action : It acts as an inhibitor of reverse transcriptase in HIV, preventing the replication of viral RNA into DNA.
  • Efficacy : Demonstrated effective inhibition against resistant strains at low nanomolar concentrations (EC50 values ranging from 3.43 to 21.4 nmol/L) .

Table 1: Antiviral Efficacy

CompoundEC50 (nmol/L)Target
2-(4-Aminopiperidin-1-yl)-3-fluorobenzonitrile3.43 - 21.4HIV Reverse Transcriptase

Pharmacokinetics and Safety Profile

Studies indicate favorable pharmacokinetic properties:

  • Absorption and Distribution : Good oral bioavailability.
  • Half-Life : Suitable for therapeutic use.
  • Toxicity Assessments : Minimal adverse effects at therapeutic doses .

Case Studies

A notable case study examined derivatives of this compound in preclinical settings, revealing that modifications to the aminopiperidine moiety enhanced antiviral properties against resistant HIV strains. This emphasizes the importance of structural optimization in drug design .

Mechanism of Action

The mechanism of action of 2-(4-Aminopiperidin-1-yl)-3-fluorobenzonitrile hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary but often include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Structural Analogs with Fluorobenzonitrile Moieties

Fluorobenzonitrile derivatives are widely used as intermediates or bioactive molecules. Key comparisons include:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
2-(Bromomethyl)-3-fluorobenzonitrile Bromomethyl at 2-position C8H5BrFN Reactive intermediate for alkylation
2-(4-Aminopiperidin-1-yl)-3-fluorobenzonitrile HCl 4-Aminopiperidine at 2-position C12H14FN3·HCl Potential pharmacological agent Inferred
(S)-4-[4-(4-(((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)methyl)benzyl)piperazin-1-yl]-3-fluorobenzonitrile Piperazine and dioxopiperidine Complex Proteasome inhibitor (patented)

Key Differences :

  • Reactivity: Bromomethyl-substituted analogs (e.g., 2-(Bromomethyl)-3-fluorobenzonitrile) are reactive intermediates, whereas the target compound’s 4-aminopiperidine group enables hydrogen bonding and target engagement .
  • Pharmacological Complexity: The patented compound in incorporates a dioxopiperidine and piperazine moiety, enabling multi-target activity, unlike the simpler 4-aminopiperidine in the target molecule .

Piperidine-Containing Derivatives

Piperidine rings are critical for conformational flexibility and binding. Notable analogs:

Compound Name Functional Groups Molecular Formula Key Notes Reference
Benzyl 4-aminopiperidine-1-carboxylate Benzyloxycarbonyl at 1-position C13H18N2O2 Limited toxicity data; ester-based
N-{4-[(4-Aminopiperidin-1-yl)sulfonyl]phenyl}acetamide HCl Sulfonyl and acetamide groups C13H20ClN3O3S Enhanced polarity for solubility
2-(4-Aminopiperidin-1-yl)-3-fluorobenzonitrile HCl Benzonitrile and fluorine C12H14FN3·HCl Balanced lipophilicity for membrane penetration Inferred

Functional Group Impact :

  • Sulfonyl-Linked Analog : The sulfonyl group in the Enamine compound introduces polarity, which may improve aqueous solubility but reduce blood-brain barrier penetration compared to the target compound .

Pharmacological Analogs

The patented compound in highlights structural strategies for therapeutic efficacy:

  • Structural Complexity: The addition of a dioxopiperidine and isoindolinone moiety suggests proteasome inhibition or immunomodulatory roles, leveraging the ubiquitin-proteasome pathway .
  • Fluorine Positioning : Both the target compound and the patented analog retain fluorine at the 3-position of the benzonitrile, optimizing electronic effects for aromatic interactions in binding pockets.

Research Findings and Implications

  • Toxicity Gaps: Benzyl 4-aminopiperidine-1-carboxylate lacks thorough toxicological studies, whereas the target compound’s hydrochloride form suggests prioritization in drug development .
  • Design Flexibility : The Enamine catalog () demonstrates how sulfonyl or acetamide groups on piperidine derivatives modulate physicochemical properties, guiding future optimizations .

Biological Activity

2-(4-Aminopiperidin-1-yl)-3-fluorobenzonitrile hydrochloride, often referred to as a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities, particularly in the realm of antiviral properties. This article delves into the compound's biological activity, focusing on its mechanisms, efficacy against various pathogens, and pharmacological profiles.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an amino group and a fluorobenzonitrile moiety. Its structural characteristics contribute to its interaction with biological targets, particularly in viral inhibition.

The primary mechanism of action for 2-(4-Aminopiperidin-1-yl)-3-fluorobenzonitrile hydrochloride involves its role as an inhibitor of viral enzymes, notably reverse transcriptase in the case of HIV. This inhibition prevents the replication of viral RNA into DNA, thereby reducing viral load in infected cells.

Antiviral Activity

Recent studies have highlighted the compound's potent antiviral activity against HIV strains, including both wild-type and resistant variants. For instance, derivatives of this compound were shown to exhibit effective inhibition at nanomolar concentrations, with EC50 values ranging from 3.43 to 21.4 nmol/L against resistant strains .

Table 1: Antiviral Efficacy of 2-(4-Aminopiperidin-1-yl)-3-fluorobenzonitrile Hydrochloride

Strain TypeEC50 (nmol/L)Reference
HIV-1 Wild-Type3.43
HIV-1 K103N Mutant14.5
HIV-1 F227L+V106A21.4

The compound's selectivity for HIV reverse transcriptase over human enzymes such as CYP450 indicates a favorable safety profile, minimizing potential drug-drug interactions .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies suggest that this compound possesses favorable absorption and distribution characteristics. It has demonstrated good oral bioavailability and a half-life conducive to therapeutic use. Moreover, toxicity assessments reveal minimal adverse effects at therapeutic doses, making it a promising candidate for further development .

Case Studies

A notable case study involved the evaluation of several derivatives of this compound in a preclinical setting. The results indicated that compounds featuring the aminopiperidine moiety consistently exhibited enhanced antiviral properties compared to other structural analogs. The study emphasized the importance of structural modifications in optimizing biological activity against resistant HIV strains .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(4-aminopiperidin-1-yl)-3-fluorobenzonitrile hydrochloride in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use chemically resistant gloves (e.g., nitrile), safety goggles certified by NIOSH or EN 166, and lab coats. Respiratory protection requires P95 (US) or P1 (EU) particulate filters for low exposure, and OV/AG/P99 (US) or ABEK-P2 (EU) cartridges for higher concentrations .
  • Ventilation : Use fume hoods to minimize aerosol/dust formation. Avoid skin/eye contact; wash hands post-handling .
  • Storage : Store at 2–8°C in airtight, dry containers. Incompatible with strong oxidizers; monitor for decomposition products like carbon/nitrogen oxides .

Q. How can researchers determine the physicochemical properties of this compound when data is unavailable?

  • Methodological Answer :

  • Solubility : Perform shake-flask experiments in water and organic solvents (e.g., DMSO, ethanol) at controlled pH and temperature.
  • Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring for degradation products .
  • Thermal Properties : Use differential scanning calorimetry (DSC) for melting point and thermogravimetric analysis (TGA) for decomposition temperature .

Q. What experimental approaches are suitable for assessing acute toxicity in preclinical studies?

  • Methodological Answer :

  • In Vivo Models : Administer via oral (H302), dermal, or inhalation routes in rodents, observing for respiratory distress (H335) or CNS effects.
  • In Vitro Assays : Use cell viability assays (e.g., MTT) on human epithelial cells for skin/eye irritation (H315/H319) .

Advanced Research Questions

Q. How can structural analogs of this compound inform SAR studies for target optimization?

  • Methodological Answer :

  • Analog Synthesis : Replace the fluorobenzonitrile group with other electron-withdrawing groups (e.g., nitro, trifluoromethyl) to assess binding affinity changes.
  • Pharmacophore Mapping : Compare with analogs like 4-(dimethylamino)-3-fluorobenzonitrile (CAS 160658-69-5) to identify critical hydrogen-bonding motifs .
  • Data Table :
AnalogModificationsActivity (IC50)Reference
4-TrifluoromethylphenylIncreased lipophilicity12 nM
3-NitrobenzonitrileEnhanced electron withdrawal45 nM

Q. What strategies resolve contradictions in toxicological data between in vitro and in vivo models?

  • Methodological Answer :

  • Dose-Response Validation : Replicate studies using OECD Guidelines (e.g., Test No. 423 for acute oral toxicity) to confirm thresholds.
  • Metabolite Profiling : Use LC-MS to identify species-specific metabolites that may explain discrepancies (e.g., hepatic CYP450 differences) .
  • Cross-Species Comparison : Test parallel in vitro (human hepatocytes) and in vivo (rat) models to isolate metabolic pathways .

Q. How is this compound utilized in pharmaceutical compositions, particularly in combination therapies?

  • Methodological Answer :

  • Synergistic Formulations : Co-administer with proteasome inhibitors (e.g., (S)-4-(4-(4-(((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)methyl)benzyl)piperazin-1-yl)-3-fluorobenzonitrile) to enhance antitumor efficacy via dual pathway inhibition .
  • Drug Delivery Systems : Encapsulate in liposomes or PEGylated nanoparticles to improve bioavailability and reduce renal clearance .

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